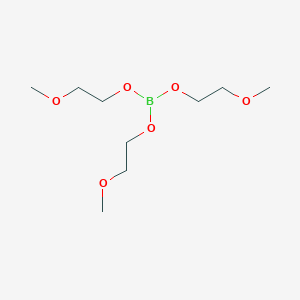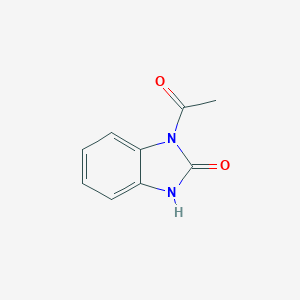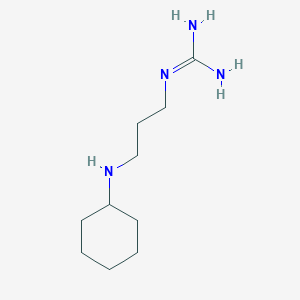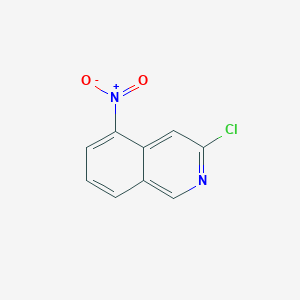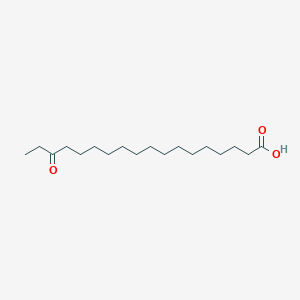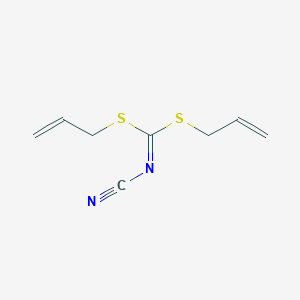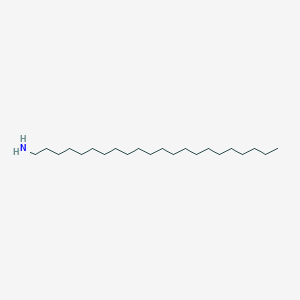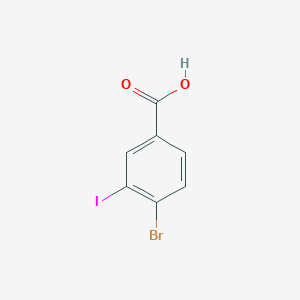
4-Bromo-3-iodobenzoic acid
Overview
Description
4-Bromo-3-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. It is an important compound in the field of organic chemistry, particularly in the study of molecular recognition and the synthesis of complex molecules.
Synthesis Analysis
The synthesis of similar compounds, like 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, has been achieved on a preparative scale from readily available precursors. These syntheses are notable for not requiring chromatographic separation (Laak & Scharf, 1989).
Molecular Structure Analysis
The molecular structure of compounds like 4-bromo-3,5-dihydroxybenzoic acid has been studied in detail. These studies often involve analysis through single-crystal X-ray diffraction, demonstrating how molecular recognition occurs through hydrogen bonding and other interactions (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
Research has shown that similar compounds, such as 4-bromo-3,5-dihydroxybenzoic acid, participate in various chemical reactions. These reactions can involve aromatic nucleophilic substitution and other complex transformations, highlighting the reactivity of the bromo and iodo substituents in these compounds (Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of 4-bromo-3-iodobenzoic acid and related compounds have been explored, with particular attention to their crystalline structures. Studies have revealed how these structures are influenced by intermolecular interactions, such as halogen bonding and van der Waals forces (Pigge et al., 2006).
Chemical Properties Analysis
The chemical properties of 4-bromo-3-iodobenzoic acid are closely linked to its functional groups and molecular structure. For instance, the presence of halogen atoms in the molecule contributes to its unique reactivity patterns in various chemical reactions. Studies on similar compounds, such as 4-iodobenzoic acid, provide insights into the effects of these halogen atoms on molecular reactivity and interaction (Nygren et al., 2005).
Scientific Research Applications
Catalyst-Free Reactions in Organic Synthesis : 4-Bromo-3-iodobenzoic acid is used in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation in water. This method yields phosphinoylbenzoic acids, which are then converted to ethyl esters (Jablonkai & Keglevich, 2015).
Environmental Biodegradation Studies : The compound participates in microbial degradation processes. Alcaligenes denitrificans NTB-1, a microorganism, can utilize 4-bromo- and 4-iodobenzoate as a carbon and energy source, converting them into less harmful substances (van den Tweel, Kok & de Bont, 1987).
Pharmaceutical and Antibiotic Synthesis : In the synthesis of calichemicin antibiotics, derivatives of 4-Bromo-3-iodobenzoic acid, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, are utilized, demonstrating its role in complex pharmaceutical synthesis (Laak & Scharf, 1989).
Thermodynamic Properties : The thermodynamic properties of 4-Bromo-3-iodobenzoic acid have been studied for their relevance in various chemical processes. Research includes investigations into the sublimation, fusion, vaporization, and solubility of halogenated benzoic acids, aiding in understanding their behavior in different states and applications (Tan & Sabbah, 1994).
Coordination Chemistry : The compound is used in the assembly of coordination polymers, as in the case of uranyl coordination polymers. Such materials have potential applications in luminescent materials and catalysis (Kalaj, Carter & Cahill, 2017).
Antifungal Properties : Certain derivatives of 4-Bromo-3-iodobenzoic acid, like bromo- and iodo-3,5-dinitrobenzoates, have shown considerable antifungal activity, suggesting its potential in developing new antifungal agents (Lehtonen, Summers & Carter, 1972).
Material Science : In the field of organic electronics, 4-Bromo-3-iodobenzoic acid derivatives are used to improve the conductivity of materials like PEDOT:PSS, which are crucial for the development of high-efficiency organic solar cells (Tan, Zhou, Ji, Huang & Chen, 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRRMWPFDXNFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470318 | |
| Record name | 4-Bromo-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodobenzoic acid | |
CAS RN |
42860-06-0 | |
| Record name | 4-Bromo-3-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42860-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



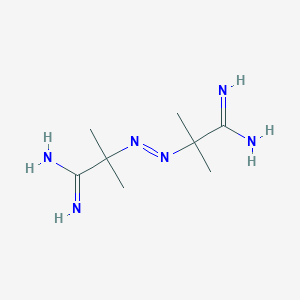
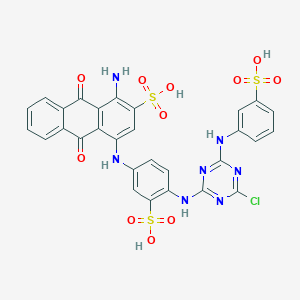


![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)

